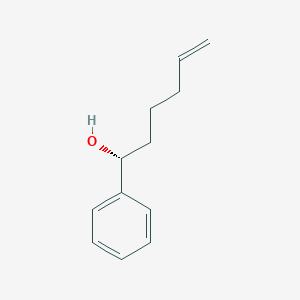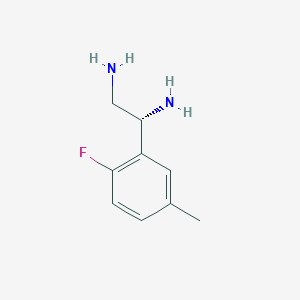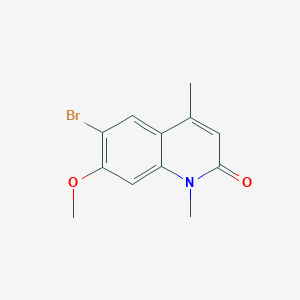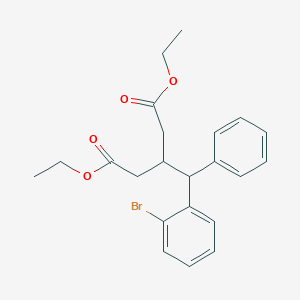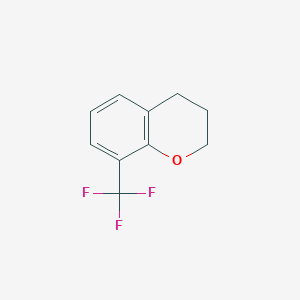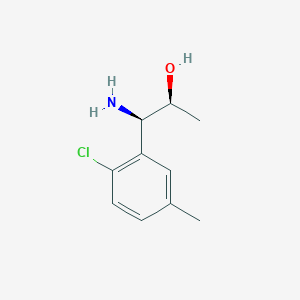![molecular formula C17H23N3O2 B13046181 1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13046181.png)
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of spirohydantoins, which are known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate hydantoin derivatives with suitable amines under controlled conditions. One common method involves the cyclization of N-alkylated hydantoins with diamines in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques to optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. These methods ensure consistent quality and reduce the time required for synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. It is known to act as an agonist for delta opioid receptors, which are involved in pain modulation and other neurological processes. The compound binds to these receptors, triggering a cascade of intracellular signaling pathways that result in its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 3-(2,3-Dihydro-1H-inden-2-yl)-1-isobutyl-8-[4-(methylsulfanyl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Uniqueness
1-Isobutyl-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural configuration, which imparts distinct biological activities. Unlike other similar compounds, it has shown selective agonist activity for delta opioid receptors, making it a promising candidate for further drug development .
Propriétés
Formule moléculaire |
C17H23N3O2 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
1-(2-methylpropyl)-3-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C17H23N3O2/c1-13(2)12-19-16(22)20(14-6-4-3-5-7-14)15(21)17(19)8-10-18-11-9-17/h3-7,13,18H,8-12H2,1-2H3 |
Clé InChI |
LICNJSRYSBMGTE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C(=O)N(C(=O)C12CCNCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


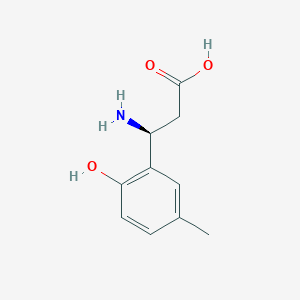
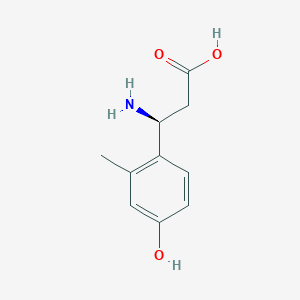
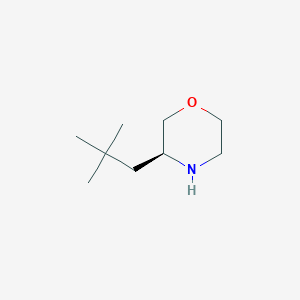
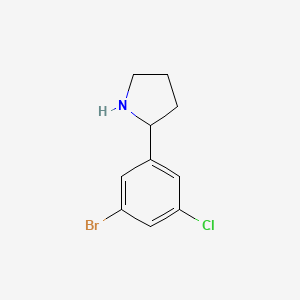
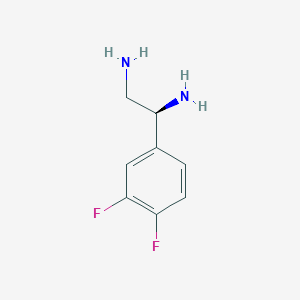
![1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13046121.png)
